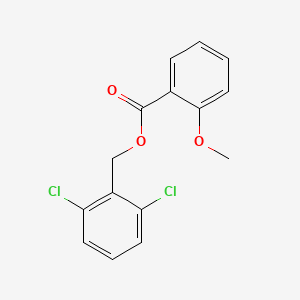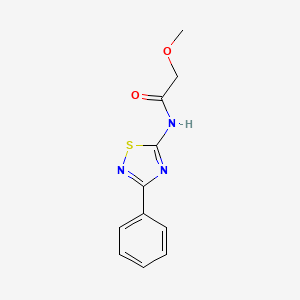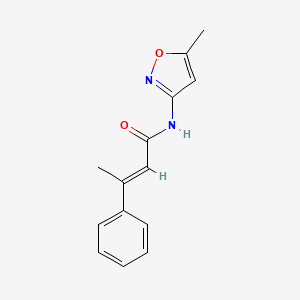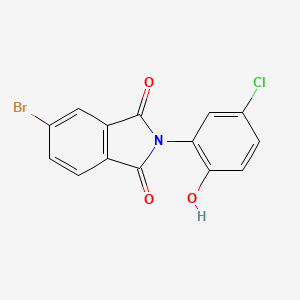
2,6-dichlorobenzyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichlorobenzyl 2-methoxybenzoate (DCB-MBO) is a chemical compound that has gained significant attention in scientific research due to its potential as a novel drug candidate. DCB-MBO is a derivative of 2-methoxybenzoic acid and 2,6-dichlorobenzyl chloride, and its synthesis method involves a simple esterification reaction. In
Mechanism of Action
The exact mechanism of action of 2,6-dichlorobenzyl 2-methoxybenzoate is still under investigation. However, studies have suggested that it exerts its antimicrobial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms, leading to cell death. 2,6-dichlorobenzyl 2-methoxybenzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2,6-dichlorobenzyl 2-methoxybenzoate has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been found to have a low potential for skin irritation and sensitization. In vivo studies have shown that 2,6-dichlorobenzyl 2-methoxybenzoate has a good safety profile and is well-tolerated by animals.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,6-dichlorobenzyl 2-methoxybenzoate is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Another advantage is its low toxicity and good safety profile, which makes it a promising candidate for further drug development.
However, one of the limitations of 2,6-dichlorobenzyl 2-methoxybenzoate is its limited solubility in water, which can affect its bioavailability and efficacy. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which needs to be further investigated.
Future Directions
There are several future directions for 2,6-dichlorobenzyl 2-methoxybenzoate research. One of the areas of interest is its potential as a wound healing agent. 2,6-dichlorobenzyl 2-methoxybenzoate has been shown to promote wound healing in animal models, and further studies are needed to investigate its mechanism of action and efficacy in humans.
Another area of interest is its potential as an anticancer agent. 2,6-dichlorobenzyl 2-methoxybenzoate has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to investigate its efficacy and safety in vivo.
In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,6-dichlorobenzyl 2-methoxybenzoate, as well as its potential for drug-drug interactions and toxicity.
Conclusion
In conclusion, 2,6-dichlorobenzyl 2-methoxybenzoate is a promising chemical compound that has shown potential as a novel drug candidate. Its broad-spectrum antimicrobial activity, low toxicity, and good safety profile make it a promising candidate for further drug development. However, further studies are needed to investigate its mechanism of action, efficacy, and safety in humans.
Synthesis Methods
2,6-dichlorobenzyl 2-methoxybenzoate can be synthesized through a simple esterification reaction between 2-methoxybenzoic acid and 2,6-dichlorobenzyl chloride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction yields 2,6-dichlorobenzyl 2-methoxybenzoate as a white crystalline solid with a melting point of 96-98°C.
Scientific Research Applications
2,6-dichlorobenzyl 2-methoxybenzoate has been extensively studied for its potential as a novel drug candidate. It has shown promising results in various scientific research applications such as antimicrobial, antifungal, antiviral, and anticancer activities. 2,6-dichlorobenzyl 2-methoxybenzoate has also been investigated for its potential as a wound healing agent, anti-inflammatory agent, and antioxidant.
properties
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-8-3-2-5-10(14)15(18)20-9-11-12(16)6-4-7-13(11)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHNSBLDGFLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)





